NMR and mass spectrometry reference data for 2-Methylquinoxalin-6-amine
NMR and mass spectrometry reference data for 2-Methylquinoxalin-6-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylquinoxalin-6-amine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the quinoxaline scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. Among its derivatives, 2-Methylquinoxalin-6-amine (C₉H₉N₃) serves as a crucial synthetic intermediate and a core component in the development of novel therapeutic agents, particularly in oncology.[1] Its structure, featuring a fused benzene and pyrazine ring system with strategically placed methyl and amine groups, offers a versatile platform for chemical modification.
A thorough understanding of the physicochemical properties of 2-Methylquinoxalin-6-amine is paramount for its effective utilization. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. As direct experimental spectra are not always publicly cataloged, this document synthesizes predicted data, information from closely related analogs, and established spectroscopic principles to offer a robust and reliable reference for researchers, scientists, and drug development professionals. We will not only present the data but also delve into the causal relationships that govern the spectral outcomes, ensuring a comprehensive and practical resource.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 2-Methylquinoxalin-6-amine consists of a quinoxaline ring system with a methyl group at the C2 position and an amine group at the C6 position.[1]
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Molecular Formula: C₉H₉N₃[2]
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Molecular Weight: 159.19 g/mol [1]
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Monoisotopic Mass: 159.07965 Da[2]
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CAS Number: 4188-17-4[1]
Caption: Chemical structure of 2-Methylquinoxalin-6-amine with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following analysis is based on established chemical shift principles and data from analogous structures, such as 2-methylquinoxaline.[3][4] The presence of the electron-donating amine group (-NH₂) at the C6 position is expected to significantly influence the chemical shifts of the aromatic protons and carbons, particularly those on the benzene portion of the ring system.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 2-Methylquinoxalin-6-amine is expected to show distinct signals for the methyl, amine, and three aromatic protons on the quinoxaline core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (at C2) | ~2.7 - 2.8 | Singlet (s) | 3H | N/A | Typical for a methyl group on an aromatic heterocycle.[3] |
| -NH₂ (at C6) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | N/A | Amine protons are exchangeable and often appear as a broad signal. |
| H-3 | ~8.6 - 8.8 | Singlet (s) | 1H | N/A | Proton on the pyrazine ring, adjacent to a nitrogen atom. |
| H-5 | ~7.0 - 7.2 | Doublet (d) | 1H | ~2.0 - 2.5 | Ortho to the electron-donating -NH₂ group, shielded. Meta coupling to H-7. |
| H-7 | ~6.8 - 7.0 | Doublet of Doublets (dd) | 1H | J(ortho) = ~8.5-9.0, J(meta) = ~2.0-2.5 | Ortho to the -NH₂ group, shielded. Coupled to both H-5 and H-8. |
| H-8 | ~7.8 - 8.0 | Doublet (d) | 1H | ~8.5 - 9.0 | Para to the -NH₂ group and part of the fused ring system. Coupled to H-7. |
¹³C NMR Spectroscopy (Predicted)
The molecule possesses nine unique carbon atoms, which should result in nine distinct signals in the ¹³C NMR spectrum. Aromatic carbons typically resonate between 110-160 ppm.[5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~20 - 25 | Aliphatic methyl carbon. |
| C-2 | ~155 - 158 | Aromatic carbon attached to a methyl group and adjacent to nitrogen. |
| C-3 | ~142 - 145 | Aromatic carbon adjacent to two nitrogen atoms. |
| C-4a | ~138 - 141 | Bridgehead carbon. |
| C-5 | ~105 - 110 | Shielded by the ortho -NH₂ group. |
| C-6 | ~148 - 152 | Aromatic carbon directly attached to the electron-donating amine group. |
| C-7 | ~118 - 122 | Shielded by the para -NH₂ group. |
| C-8 | ~128 - 132 | Less affected by the amine group. |
| C-8a | ~135 - 138 | Bridgehead carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, confirming its identity and structural features.
Molecular Ion and Adducts
As a compound with an odd number of nitrogen atoms (three), 2-Methylquinoxalin-6-amine adheres to the Nitrogen Rule, exhibiting an odd nominal molecular mass of 159 Da. In electrospray ionization (ESI), the most prominent ion is typically the protonated molecule, [M+H]⁺.
| Ion Species | Calculated m/z | Source/Method |
| [M]⁺ | 159.07910 | Predicted[2] |
| [M+H]⁺ | 160.08693 | Predicted, ESI Positive Mode[2] |
| [M+Na]⁺ | 182.06887 | Predicted, ESI Positive Mode[2] |
| [M-H]⁻ | 158.07237 | Predicted, ESI Negative Mode[2] |
Fragmentation Pattern
Tandem MS (MS/MS) of the [M+H]⁺ ion would provide structural confirmation. The fragmentation of amines often involves α-cleavage, where the bond adjacent to the C-N bond is broken.[6][7] For the quinoxaline ring, fragmentation can involve the loss of small neutral molecules.
| Fragment m/z (Predicted) | Possible Identity/Loss | Fragmentation Pathway |
| 145 | [M-NH₂]⁺ or [M+H-NH₃]⁺ | Loss of the amino group as a radical or ammonia from the protonated molecule. |
| 118 | [C₈H₆N]⁺ | Subsequent loss of HCN from the m/z 145 fragment, a common fragmentation for nitrogen heterocycles. |
| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | Further fragmentation of the quinoxaline core. |
digraph "MS_Fragmentation_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M_H [label="[M+H]⁺\nm/z = 160", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loss_NH3 [label="- NH₃", shape=plaintext]; Frag1 [label="Fragment\nm/z = 143"]; Loss_HCN [label="- HCN", shape=plaintext]; Frag2 [label="Fragment\nm/z = 116"];
M_H -> Loss_NH3 [arrowhead=none]; Loss_NH3 -> Frag1; Frag1 -> Loss_HCN [arrowhead=none]; Loss_HCN -> Frag2; }
Caption: A potential ESI-MS/MS fragmentation pathway for [M+H]⁺ of 2-Methylquinoxalin-6-amine.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These represent standard, field-proven methodologies for the analysis of small organic molecules.
NMR Data Acquisition Workflow
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 2-Methylquinoxalin-6-amine.
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Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively dissolves polar compounds and allows for the observation of exchangeable -NH₂ protons. Chloroform-d (CDCl₃) is an alternative if solubility permits.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup & Calibration:
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Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]
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Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
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Shim the magnetic field using the deuterium lock signal from the solvent to achieve maximum homogeneity and sharp peaks.
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Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans for a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
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Caption: Standardized workflow for NMR sample preparation, acquisition, and data processing.
Mass Spectrometry Data Acquisition Workflow
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Sample Preparation:
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Prepare a stock solution of 2-Methylquinoxalin-6-amine at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
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For analysis, create a dilute solution (e.g., 1-10 µg/mL) by adding the stock solution to a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
-
Instrument Setup & Calibration:
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Data Acquisition:
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Introduce the sample into the ESI source via direct infusion or through an HPLC system.
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Acquire data in positive ion mode to detect the [M+H]⁺ ion.
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Perform an initial full scan MS experiment (e.g., m/z 50-500) to identify the precursor ion (m/z ~160.08).
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Perform a tandem MS (MS/MS) experiment by selecting the precursor ion (m/z 160.08) in the first mass analyzer and inducing fragmentation via collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
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Acquire the spectrum of the resulting fragment ions in the second mass analyzer.
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Conclusion
The spectroscopic data profile of 2-Methylquinoxalin-6-amine is consistent with its defined chemical structure. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, with chemical shifts logically influenced by the heterocyclic ring system and the electron-donating amine substituent. Mass spectrometry confirms the molecular weight and offers a predictable fragmentation pattern that further corroborates the structure. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reliable data, facilitating the confident identification and characterization of this important chemical entity in research and development settings.
References
- Benchchem. Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.
- PubChemLite. 2-methylquinoxalin-6-amine (C9H9N3).
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- ChemicalBook. 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum.
- PubChem. 6-Quinoxalinamine | C8H7N3 | CID 237859. National Center for Biotechnology Information.
- Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022).
- Supporting Information, 13.
- Mass Spectrometry: Fragmentation. University of Arizona.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
- MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025).
- PMC. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. National Center for Biotechnology Information.
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